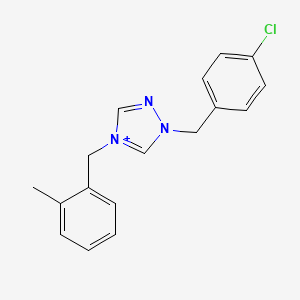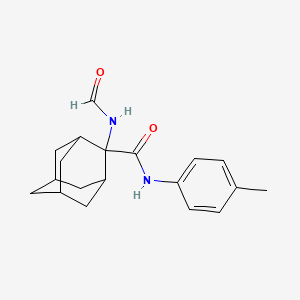
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide typically involves multiple steps. One common approach is to start with adamantane, which undergoes a series of functionalization reactions to introduce the formylamino and 4-methylphenyl groups. Key steps may include:
Formylation: Introduction of the formyl group using reagents such as formic acid or formamide.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Substitution: Introduction of the 4-methylphenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 2-(carboxyamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Reduction: Formation of 2-(hydroxylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the adamantane core.
Materials Science: Its unique structure could be useful in the design of novel materials with specific properties, such as enhanced stability or specific interactions with other molecules.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving amide bonds and aromatic systems.
作用機序
The mechanism of action of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane core is known for its ability to interact with biological membranes, potentially affecting membrane-associated processes.
類似化合物との比較
Similar Compounds
2-(formylamino)-N-phenyl-2-adamantanecarboxamide: Lacks the 4-methyl group on the phenyl ring.
2-(formylamino)-N-(4-chlorophenyl)-2-adamantanecarboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group in 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide may confer unique properties such as altered electronic effects and steric interactions, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
2-formamido-N-(4-methylphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c1-12-2-4-17(5-3-12)21-18(23)19(20-11-22)15-7-13-6-14(9-15)10-16(19)8-13/h2-5,11,13-16H,6-10H2,1H3,(H,20,22)(H,21,23) |
InChIキー |
KMCGVUFQNRIAAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


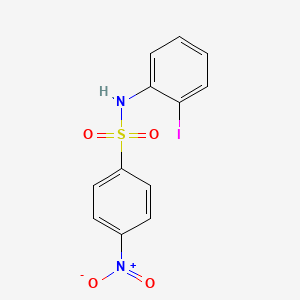
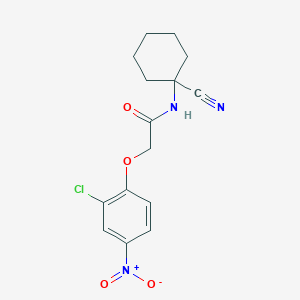
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)


![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)
![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
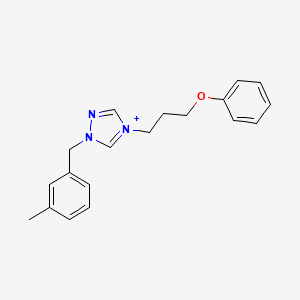
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
